N-(2-Furan-2-yl-1-phenethylcarbamoyl-vinyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Furan-2-yl-1-phenethylcarbamoyl-vinyl)-benzamide” is an organic compound that features a furan ring, a phenethyl group, and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Furan-2-yl-1-phenethylcarbamoyl-vinyl)-benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Attachment of the phenethyl group: This step might involve a Friedel-Crafts alkylation reaction.
Formation of the carbamoyl-vinyl linkage: This could be done through a condensation reaction.
Attachment of the benzamide moiety: This step might involve an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl groups might yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Activity Studies: Compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Drug Development: The compound might be investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2-Furan-2-yl-1-phenethylcarbamoyl-vinyl)-benzamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor ligand, it might bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Furan-2-yl-1-phenethylcarbamoyl-vinyl)-benzamide analogs: Compounds with similar structures but different substituents on the furan or benzamide rings.
Other furan-containing compounds: Compounds like furan-2-carboxylic acid or furan-2-ylmethanol.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties.
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H20N2O3/c25-21(18-10-5-2-6-11-18)24-20(16-19-12-7-15-27-19)22(26)23-14-13-17-8-3-1-4-9-17/h1-12,15-16H,13-14H2,(H,23,26)(H,24,25)/b20-16+ |
InChI Key |
KPVFYSDDXBMWAV-CAPFRKAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.